2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
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Overview
Description
2-[3-(difluoromethyl)bicyclo[11. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its unique structural properties and stability.
Preparation Methods
The synthesis of 2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves several steps. One common method includes the functionalization of bicyclo[1.1.1]pentane derivatives. The process often requires specific reaction conditions and catalysts to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as an intermediate in the synthesis of more complex moleculesIn industry, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid can be compared with other similar compounds, such as 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-acetic acid and 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride . These compounds share similar structural features but may differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-6(10)8-2-7(3-8,4-8)1-5(11)12/h6H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINKXXFLRMPWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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